Didrovaltrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Didrovaltrate has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of valepotriates and their chemical properties.

Biology: Investigated for its potential effects on the central nervous system, particularly its sedative and anxiolytic properties.

Industry: Utilized in the production of herbal supplements and natural remedies for anxiety and insomnia.

Mécanisme D'action

Target of Action

Didrovaltrate, also known as Didrovaltratum, primarily targets GABA aminotransferase (GABA-AT) . GABA-AT is an enzyme that degrades γ-aminobutyric acid (GABA) in the central nervous system (CNS) . GABA is the most widely distributed inhibitory neurotransmitter in the CNS .

Mode of Action

This compound exhibits inhibitory activity against GABA-AT . This inhibition prevents the degradation of GABA in the CNS, thereby modulating GABA levels . Although the inhibitory activity of this compound is less potent compared to other known GABA-AT inhibitors such as vigabatrin, it may have additive effects when used in combination with other compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway . By inhibiting GABA-AT, this compound prevents the breakdown of GABA, leading to increased GABA levels in the CNS . This can have downstream effects on various neurological disorders associated with low levels of GABA, such as epilepsy, Huntington’s disease, Parkinson’s disease, Alzheimer’s disease, and dyskinesia .

Result of Action

This compound has been identified as an antitumor agent with cytotoxicity . It has also been found to have an effect on I-calcium current in rabbit ventricular myocytes . The increase in GABA levels resulting from the inhibition of GABA-AT by this compound can lead to enhanced inhibitory neurotransmission in the CNS . This can potentially alleviate symptoms of various neurological disorders .

Analyse Biochimique

Biochemical Properties

Didrovaltrate has been found to interact with various biomolecules. It blocks I (Ca-L) in a concentration-dependent manner and probably inhibits I (Ca-L) in its inactive state . This interaction may contribute to its cardiovascular effect .

Cellular Effects

This compound exhibits cytotoxic effects against human cancer cell lines . It has been reported that this compound and other compounds from the same plant showed powerful cytotoxicity to liver cancer cells .

Molecular Mechanism

It is known that this compound blocks I (Ca-L) in a concentration-dependent manner . This suggests that this compound may exert its effects at the molecular level by interacting with calcium channels, potentially inhibiting them in their inactive state .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le didrovaltrate peut être synthétisé par l'estérification du valtrate, un autre composé valépotrinate. Le processus implique la réaction du valtrate avec l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction est généralement réalisée à température ambiante et produit le this compound comme produit principal .

Méthodes de production industrielle

La production industrielle du this compound implique l'extraction des valépotrinates des racines de Valeriana officinalis à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite soumis à une chromatographie sur colonne pour isoler le this compound. Le composé isolé est ensuite purifié en utilisant des techniques de recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le didrovaltrate subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former de l'oxyde de this compound.

Réduction : La réduction du this compound peut produire du dihydrothis compound.

Substitution : Le this compound peut subir des réactions de substitution où le groupe acétoxy est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des amines ou des thiols.

Principaux produits formés

Oxydation : Oxyde de this compound

Réduction : Dihydrothis compound

Substitution : Divers dérivés du this compound substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des valépotrinates et de leurs propriétés chimiques.

Biologie : Investigated for its potential effects on the central nervous system, particularly its sedative and anxiolytic properties.

Mécanisme d'action

Le this compound exerce ses effets principalement par la modulation des récepteurs du GABA (acide gamma-aminobutyrique) dans le système nerveux central. Il inhibe l'enzyme GABA aminotransférase, qui dégrade le GABA, ce qui conduit à une augmentation des niveaux de GABA dans le cerveau. Cela entraîne une neurotransmission inhibitrice accrue, contribuant à ses effets sédatifs et anxiolytiques . De plus, il a été démontré que le this compound inhibait la voie d'activation du facteur nucléaire kappa B (NF-κB), ce qui pourrait contribuer à ses propriétés antitumorales .

Comparaison Avec Des Composés Similaires

Composés similaires

Valtrate : Un autre valépotrinate aux propriétés sédatives et anxiolytiques similaires.

Acide isovalérique : Partage une structure de squelette similaire et présente une activité inhibitrice de la GABA-AT.

Acide valérénique : Un sesquiterpène présent dans la valériane aux effets anxiolytiques

Unicité

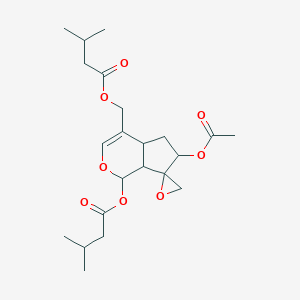

Le didrovaltrate est unique parmi les valépotrinates en raison de sa structure chimique spécifique, qui comprend un groupe acétoxy et un système cyclique spirocyclopentapyranne. Cette structure contribue à ses propriétés pharmacologiques distinctes, notamment son inhibition puissante de la GABA aminotransférase et ses effets cytotoxiques contre les lignées cellulaires cancéreuses .

Propriétés

IUPAC Name |

[6-acetyloxy-1-(3-methylbutanoyloxy)spiro[4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-12(2)6-18(24)26-9-15-10-27-21(30-19(25)7-13(3)4)20-16(15)8-17(29-14(5)23)22(20)11-28-22/h10,12-13,16-17,20-21H,6-9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHROXLDZHUIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC(C2C1CC(C23CO3)OC(=O)C)OC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864825 | |

| Record name | 6-(Acetyloxy)-4-{[(3-methylbutanoyl)oxy]methyl}-4a,5,6,7a-tetrahydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-1-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18296-45-2 | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 - 64 °C | |

| Record name | Dihydrovaltrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034492 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

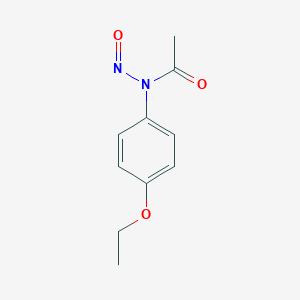

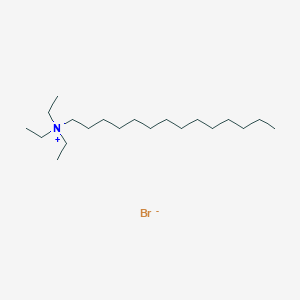

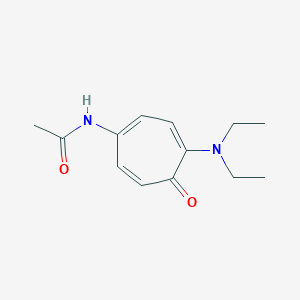

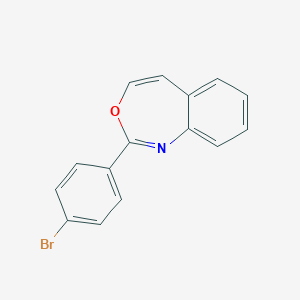

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

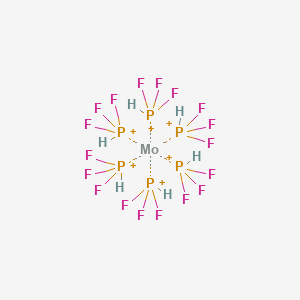

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.